molecular formula C8H16ClNO3 B1420956 2-Methyl-2-(morpholin-4-yl)propanoic acid hydrochloride CAS No. 375397-37-8

2-Methyl-2-(morpholin-4-yl)propanoic acid hydrochloride

Cat. No. B1420956
M. Wt: 209.67 g/mol
InChI Key: ZKCDVFRMCJGPSA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Methyl-2-(morpholin-4-yl)propanoic acid hydrochloride consists of a morpholine ring attached to a propanoic acid moiety. The chlorine atom is associated with the hydrochloride salt form. You can visualize the structure here .

Scientific Research Applications

Synthetic Intermediate in Organic Chemistry

2-Methyl-2-(morpholin-4-yl)propanoic acid hydrochloride is used as an intermediate in the synthesis of various organic compounds. Tan Bin (2011) synthesized 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, highlighting its use in cyclization reactions with high yields and operational ease. Qiu Fang-li (2012) synthesized (E)-4-morpholine-2-butenoic acid hydrochloride, demonstrating the compound's role in cyclization reactions, with a significant overall yield of 49.65% (Tan Bin, 2011) (Qiu Fang-li, 2012).

Pharmacological Research

The compound has also been explored for its pharmacological potential. Ukrainets, Mospanova, and Davidenko (2014) synthesized N-R-amides of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid hydrochlorides with antihypoxic actions, suggesting its potential in developing new bioactive substances. The compound's structural and biological relationships were studied for further testing, indicating its suitability for pharmacological research as a potential antioxidant (Ukrainets, Mospanova, & Davidenko, 2014).

Chemical Structure and Interaction Studies

L. Mazur, M. Pitucha, and Z. Rzączyńska (2007) provided insights into the compound's structural aspects, highlighting its importance as an intermediate for synthesizing biologically active heterocyclic compounds. The study elucidates the conformation and orientation of the morpholine ring and details the compound's stabilizing interactions, such as hydrogen bonds, which are crucial for its chemical behavior (L. Mazur, M. Pitucha, & Z. Rzączyńska, 2007).

Blood Coagulation Research

E. S. Limanskii and colleagues (2009) investigated the influence of compounds synthesized from 2-Methyl-2-(morpholin-4-yl)propanoic acid hydrochloride on blood coagulation. The study revealed that the synthesized compounds are hemostatics, with some derivatives significantly decreasing blood coagulation time, highlighting the compound's relevance in medical research and potential therapeutic applications (E. S. Limanskii et al., 2009).

properties

IUPAC Name

2-methyl-2-morpholin-4-ylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-8(2,7(10)11)9-3-5-12-6-4-9;/h3-6H2,1-2H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCDVFRMCJGPSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1CCOCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(morpholin-4-yl)propanoic acid hydrochloride

CAS RN

375397-37-8
Record name 2-methyl-2-(morpholin-4-yl)propanoic acid hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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